N-[cyclopropyl(pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide
Description
N-[cyclopropyl(pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide is a complex organic compound that features a cyclopropyl group, a pyridine ring, and a benzofuran moiety
Properties
IUPAC Name |
N-[cyclopropyl(pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-19(2)11-15-10-16(7-8-17(15)24-19)25(22,23)21-18(13-5-6-13)14-4-3-9-20-12-14/h3-4,7-10,12-13,18,21H,5-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZAFSMAFLEDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)S(=O)(=O)NC(C3CC3)C4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl(pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[cyclopropyl(pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[cyclopropyl(pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or infection.
Mechanism of Action
The mechanism of action of N-[cyclopropyl(pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds also contain nitrogen and have been studied for their antimicrobial and anticancer activities.
Indole Derivatives: Known for their biological potential, including anti-inflammatory and analgesic activities.
Uniqueness
N-[cyclopropyl(pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide is unique due to its combination of structural features, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
